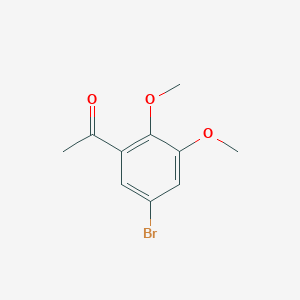

1-(5-Bromo-2,3-dimethoxyphenyl)ethanone

CAS No.: 7507-91-7

Cat. No.: VC14410231

Molecular Formula: C10H11BrO3

Molecular Weight: 259.10 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 7507-91-7 |

|---|---|

| Molecular Formula | C10H11BrO3 |

| Molecular Weight | 259.10 g/mol |

| IUPAC Name | 1-(5-bromo-2,3-dimethoxyphenyl)ethanone |

| Standard InChI | InChI=1S/C10H11BrO3/c1-6(12)8-4-7(11)5-9(13-2)10(8)14-3/h4-5H,1-3H3 |

| Standard InChI Key | IEWGQNOTGIGDRV-UHFFFAOYSA-N |

| Canonical SMILES | CC(=O)C1=C(C(=CC(=C1)Br)OC)OC |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

1-(5-Bromo-2,3-dimethoxyphenyl)ethanone belongs to the class of substituted acetophenones. The phenyl ring is functionalized with two methoxy (-OCH) groups at the 2- and 3-positions and a bromine atom at the 5-position, while a ketone group (-COCH) occupies the 1-position (Figure 1). The spatial arrangement of these substituents creates distinct electronic effects: the methoxy groups donate electron density via resonance, while the bromine atom exerts an inductive electron-withdrawing effect. This interplay influences the compound’s reactivity in electrophilic and nucleophilic reactions.

Table 1: Key Molecular Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 259.10 g/mol | |

| CAS Number | 7507-91-7 | |

| Substituent Positions | 2-OCH, 3-OCH, 5-Br |

Synthesis and Optimization

Table 2: Synthesis Conditions and Yields

Physicochemical Properties

Thermal and Solubility Profiles

1-(5-Bromo-2,3-dimethoxyphenyl)ethanone is a solid at room temperature, with a melting point range of 81–83°C . It exhibits moderate solubility in polar aprotic solvents such as dichloromethane and methanol but is sparingly soluble in water due to its hydrophobic aromatic backbone .

Table 3: Physical Properties

| Property | Value | Source |

|---|---|---|

| Melting Point | 81–83°C | |

| Boiling Point | 326.5°C (predicted) | |

| Density | 1.422 g/cm | |

| Solubility (CHCl) | High |

Chemical Reactivity and Applications

Nucleophilic Aromatic Substitution

The bromine atom at the 5-position serves as a leaving group, enabling nucleophilic aromatic substitution (NAS) reactions. For example, treatment with amines or alkoxides can yield derivatives with modified biological activities.

Role in Drug Synthesis

This compound is a key intermediate in synthesizing HIV integrase inhibitors, as demonstrated in studies where brominated aryl ketones showed enhanced inhibitory activity against viral enzymes . The bromine atom’s hydrophobic interactions with enzyme active sites are critical for binding affinity .

Analytical Characterization

Spectroscopic Data

-

NMR Spectroscopy: -NMR spectra reveal distinct signals for methoxy protons (δ 3.80–3.95 ppm) and aromatic protons (δ 6.90–7.20 ppm).

-

Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 259.10 ([M+H]).

Future Directions

Research should explore its utility in synthesizing antiviral and anticancer agents. Computational modeling could optimize substituent patterns for enhanced bioactivity .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume